(R)-Ttbk1-IN-1: A Deep Dive into its Mechanism of Action for Neurodegenerative Disease Research
(R)-Ttbk1-IN-1: A Deep Dive into its Mechanism of Action for Neurodegenerative Disease Research
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of (R)-Ttbk1-IN-1, a potent and selective inhibitor of Tau Tubulin Kinase 1 (TTBK1). TTBK1 is a promising therapeutic target for Alzheimer's disease and other tauopathies due to its role in the pathological phosphorylation of tau protein. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the inhibitor's potency, selectivity, and its effects in preclinical models.
Core Mechanism of Action
(R)-Ttbk1-IN-1 is the (R)-enantiomer of TTBK1-IN-1, a brain-penetrant small molecule that potently and selectively inhibits TTBK1.[1] TTBK1 is a serine/threonine kinase primarily expressed in the central nervous system.[2] Its overexpression and increased activity are associated with the hyperphosphorylation of tau protein at several sites implicated in the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of Alzheimer's disease.[2][3]
By inhibiting TTBK1, (R)-Ttbk1-IN-1 effectively reduces the phosphorylation of tau at disease-relevant epitopes. This mechanism is crucial as hyperphosphorylated tau detaches from microtubules, leading to microtubule instability and the formation of toxic tau aggregates.[3][4] Preclinical studies have demonstrated that inhibition of TTBK1 can mitigate this pathological cascade, suggesting a potential disease-modifying therapeutic strategy.[3]
A closely related compound, BIIB-TTBK1i, which is likely the racemic mixture or one of the enantiomers of TTBK1-IN-1, has been shown to decrease tau phosphorylation in a dose-dependent manner in vivo.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for TTBK1-IN-1 and its related compound BIIB-TTBK1i. Data for the specific (R)-enantiomer is limited in publicly available literature; however, TTBK1-IN-1 is a racemic mixture, and the (R)-enantiomer is expected to have similar or potentially superior activity.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TTBK1-IN-1 | TTBK1 | Biochemical Assay | 2.7 | [5] |
| BIIB-TTBK1i | TTBK1 | Recombinant Kinase Assay | ~9.5 | [4] |
| BIIB-TTBK1i | TTBK1 | Cellular Assay (pS422 Tau FRET) | 9.75 ± 1.38 | [4] |
Table 1: Potency of TTBK1 Inhibitors
| Compound | Kinase Panel | Selectivity Profile | Reference |
| BIIB-TTBK1i | In vivo kinome-wide (KiNativ) | At 75 mg/kg, inhibited only 3 other kinases besides TTBK1/TTBK2 by >50%. | [3] |
Table 2: Kinase Selectivity Profile of BIIB-TTBK1i
Signaling Pathway
The signaling pathway affected by (R)-Ttbk1-IN-1 is central to the pathogenesis of tauopathies. TTBK1 directly phosphorylates tau at multiple serine and threonine residues, contributing to its hyperphosphorylation. This pathological modification leads to a cascade of events including microtubule destabilization, formation of paired helical filaments (PHFs), and ultimately, neurofibrillary tangles. (R)-Ttbk1-IN-1, by inhibiting TTBK1, aims to interrupt this pathological cascade at an early stage.
Caption: TTBK1 Signaling Pathway and Inhibition by (R)-Ttbk1-IN-1.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™)
This protocol is a representative method for determining the biochemical potency of TTBK1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of (R)-Ttbk1-IN-1 against TTBK1.
Materials:
-
Recombinant human TTBK1 enzyme
-
LanthaScreen™ Eu-anti-tag antibody
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Alexa Fluor™ 647-labeled kinase tracer
-
ATP
-
(R)-Ttbk1-IN-1 (serially diluted)
-
Assay buffer (e.g., Kinase Buffer A)
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384-well plate
Procedure:
-
Prepare a serial dilution of (R)-Ttbk1-IN-1 in DMSO, then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a mixture of TTBK1 enzyme and Eu-anti-tag antibody in assay buffer and add to the wells.
-
Prepare a solution of the kinase tracer and ATP in assay buffer and add to the wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) is measured.
-
The FRET signal is calculated as the ratio of the acceptor to donor emission.
-
IC50 values are determined by fitting the dose-response curve using a four-parameter logistic model.
Caption: Workflow for LanthaScreen™ Biochemical Kinase Assay.
Cellular Tau Phosphorylation Assay (HEK293T Overexpression)
This protocol describes a cell-based assay to measure the inhibition of TTBK1-mediated tau phosphorylation.[4]
Objective: To determine the cellular potency of (R)-Ttbk1-IN-1 in inhibiting TTBK1-induced tau phosphorylation at serine 422 (pS422).
Materials:
-
HEK293T cells
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Plasmids encoding full-length human TTBK1 and human tau (2N4R)
-
Transfection reagent (e.g., Lipofectamine)
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(R)-Ttbk1-IN-1 (serially diluted)
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Cell lysis buffer
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Homogeneous Time-Resolved Fluorescence (HTRF) FRET reagents for pS422 Tau (e.g., anti-Tau5-d2 acceptor and anti-pS422-Tau-Tb cryptate donor)
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing TTBK1 and tau.
-
After 24-48 hours, treat the cells with a serial dilution of (R)-Ttbk1-IN-1 or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Lyse the cells and transfer the lysates to a 384-well plate.
-
Add the HTRF FRET antibody pair (anti-Tau5-d2 and anti-pS422-Tau-Tb) to the lysates.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the HTRF signal on a compatible plate reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio is calculated, and IC50 values are determined from the dose-response curve.
Caption: Workflow for Cellular Tau Phosphorylation HTRF Assay.
In Vivo Mouse Hypothermia Model for Tau Phosphorylation
This in vivo model is used to assess the ability of TTBK1 inhibitors to reduce tau phosphorylation in the brain.[5]
Objective: To evaluate the in vivo efficacy of (R)-Ttbk1-IN-1 in reducing tau phosphorylation at disease-relevant sites in a mouse model.
Materials:
-
Wild-type mice (e.g., C57BL/6)
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Isoflurane for anesthesia
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(R)-Ttbk1-IN-1 formulated for intraperitoneal (i.p.) injection
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Vehicle control
-
Brain homogenization buffer
-
Antibodies for Western blotting (e.g., anti-pS422 Tau, anti-total Tau)
Procedure:
-
Administer (R)-Ttbk1-IN-1 or vehicle to mice via i.p. injection at various doses.
-
Shortly after injection (e.g., 5 minutes), induce hypothermia by exposing the mice to isoflurane anesthesia at room temperature for a defined period (e.g., 1 hour). A control group is maintained at a normal body temperature.
-
At the end of the anesthesia period, euthanize the mice and rapidly dissect the brains.
-
Homogenize brain tissue (e.g., cortex and hippocampus) in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration of the brain lysates.
-
Analyze the levels of phosphorylated tau (e.g., pS422) and total tau by Western blotting or other quantitative immunoassays.
-
Quantify the band intensities and express the level of phosphorylated tau as a ratio to total tau.
Caption: Workflow for In Vivo Mouse Hypothermia Model.
Conclusion
(R)-Ttbk1-IN-1 is a potent and selective inhibitor of TTBK1 with a clear mechanism of action targeting the pathological hyperphosphorylation of tau. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of TTBK1 inhibitors as a potential therapeutic strategy for Alzheimer's disease and related tauopathies. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the scientific rationale and practical execution of studies involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational identification of potential tau tubulin kinase 1 (TTBK1) inhibitors: a structural analog approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
